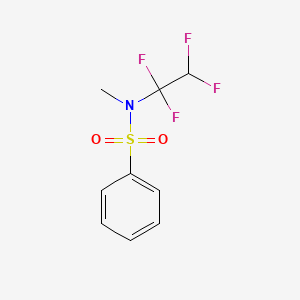

N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO2S/c1-14(9(12,13)8(10)11)17(15,16)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLGUWZOXRWJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(C(F)F)(F)F)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185299 | |

| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31375-11-8 | |

| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31375-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031375118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-(1,1,2,2-TETRAFLUOROETHYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF88YVT36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Sulphonamides

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Within this context, N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide represents a molecule of significant interest, combining the well-established pharmacophoric sulphonamide scaffold with a tetrafluoroethyl moiety. This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of this compound, offering valuable insights for researchers engaged in the development of novel fluorinated molecules.

Physicochemical Properties

A summary of the predicted and known properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 31375-11-8 | |

| Molecular Formula | C₉H₉F₄NO₂S | |

| Molecular Weight | 271.23 g/mol | |

| Predicted Boiling Point | 288.7±50.0 °C | |

| Predicted Density | 1.400±0.06 g/cm³ |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through the N-alkylation of N-methylbenzenesulfonamide with a suitable tetrafluoroethylating agent. A plausible and effective method would involve the reaction with tetrafluoroethylene gas in the presence of a base.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

N-Methylbenzenesulfonamide

-

Tetrafluoroethylene gas

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is thoroughly dried and purged with an inert gas (Argon or Nitrogen).

-

Reaction Setup: To the autoclave, add N-methylbenzenesulfonamide and a suitable base (e.g., sodium hydride or potassium carbonate). The choice of a strong, non-nucleophilic base is crucial to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. The use of an aprotic polar solvent like DMF or THF is recommended to dissolve the reactants and facilitate the reaction.

-

Introduction of Tetrafluoroethylene: The autoclave is sealed, and tetrafluoroethylene gas is introduced to the desired pressure. The reaction mixture is then heated to an appropriate temperature. The progress of the reaction should be monitored by withdrawing small aliquots (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reactor is cooled to room temperature, and the excess tetrafluoroethylene is carefully vented. The reaction mixture is then transferred to a separatory funnel containing diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. This step is designed to remove any unreacted starting materials and inorganic byproducts.

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons. The aromatic protons of the benzenesulfonyl group will appear as multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbon, the carbons of the phenyl ring, and the two carbons of the tetrafluoroethyl group. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence and structure of the tetrafluoroethyl group. It is expected to show two distinct signals, each being a triplet, due to the coupling between the two non-equivalent CF₂ groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed. The mass spectrum of the parent compound, N-methylbenzenesulfonamide, is available in public databases and can serve as a reference for identifying fragments related to the benzenesulfonyl moiety.[1] The molecular ion peak corresponding to the exact mass of C₉H₉F₄NO₂S (271.0290) should be observed in high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for the sulfonyl group (S=O stretching) are expected in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-F stretching vibrations will appear in the region of 1200-1000 cm⁻¹. The IR spectrum of N-methyl-N-phenyl-benzenesulfonamide, a related compound, is available for comparison.[2][3]

Conclusion and Future Perspectives

This guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic strategy, based on the N-fluoroalkylation of N-methylbenzenesulfonamide, offers a viable route to this novel compound. The detailed characterization workflow, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of its structure and purity. The successful synthesis and characterization of this molecule will provide a valuable building block for the development of new pharmaceuticals and advanced materials, further expanding the utility of organofluorine chemistry.

References

Sources

Physicochemical properties of "N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

Introduction

This compound (CAS No: 31375-11-8) is a fluorinated sulfonamide derivative that serves as a crucial intermediate in the synthesis of a variety of specialty chemicals.[1] Its applications span the development of pesticides, pharmaceuticals, surfactants, and polymer monomers.[1] The unique combination of a benzenesulfonamide core and a tetrafluoroethyl group imparts specific physicochemical characteristics that are critical for its reactivity, formulation, and biological activity. Understanding these properties is paramount for researchers, process chemists, and drug development professionals seeking to leverage this compound in their work.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, blending available data with field-proven experimental methodologies for their determination. The focus is not merely on presenting data, but on explaining the causality behind experimental choices and ensuring that each protocol is a self-validating system.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior.

-

Chemical Name: this compound

-

Synonyms: Benzenesulfonamide, N-methyl-N-(1,1,2,2-tetrafluoroethyl)-[2]

-

Molecular Formula: C₉H₉F₄NO₂S[2]

-

Molecular Weight: 271.23 g/mol [2]

Structure:

Summary of Physicochemical Properties

The following table summarizes the available quantitative data for the compound. It is critical to note that much of the publicly available data is based on computational predictions. This guide provides the protocols to determine these values experimentally for definitive characterization.

| Property | Value | Data Type | Source |

| Molecular Weight | 271.23 g/mol | Exact Mass | [2] |

| Physical State | Liquid or Off-white to light yellow powder | Observational | [1] |

| Density | 1.400 ± 0.06 g/cm³ | Predicted | [1][2][3] |

| Boiling Point | 288.7 ± 50.0 °C (at 760 mmHg) | Predicted | [1][2][3] |

| Flash Point | 128.4 °C | Experimental | [1] |

| pKa | -13.84 ± 0.70 | Predicted | [2][3] |

| LogP (Octanol/Water) | Not Available | - | - |

| Solubility | Not Available | - | - |

Detailed Analysis and Experimental Protocols

This section delves into the key physicochemical properties, their relevance, and the methodologies for their precise measurement.

Melting Point, Purity, and Physical State

Expertise & Experience: The reported physical state of this compound is ambiguous, described as both a liquid and a powder.[1] This suggests it may be a low-melting solid, where impurities can significantly depress the melting point, leading to a semi-solid or liquid appearance at room temperature. Differential Scanning Calorimetry (DSC) is the gold-standard technique not only for determining the melting point with high precision but also for quantifying purity.[4][5] The principle relies on the Van't Hoff law of melting point depression, where impurities broaden and lower the melting temperature of a crystalline substance.[6][7]

Experimental Protocol: Purity and Melting Point Determination by DSC

This protocol is designed to provide a definitive melting point and a quantitative assessment of purity, conforming to standards like ASTM E928.[6]

-

Sample Preparation:

-

Weigh 1-3 mg of this compound into an aluminum DSC pan. A small sample mass is crucial to minimize thermal gradients.[6]

-

If the sample is coarse, gently crush it into a fine powder using an agate mortar and pestle to ensure uniform heat transfer.[8]

-

Hermetically seal the pan to prevent any loss of volatiles during heating.

-

-

Instrument Setup (DSC):

-

Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensors.[4]

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

-

Thermal Program:

-

Initiate a heating ramp at a slow, controlled rate of 0.5 K/min to 1 K/min.[6] Slow heating rates are essential for allowing the system to remain in thermal equilibrium, which is a prerequisite for accurate purity calculations.

-

Continue heating until the sample has completely melted and a stable baseline is re-established, typically 20-30°C past the melting endotherm.

-

-

Data Analysis:

-

The DSC software will plot heat flow versus temperature. The melting event will appear as an endothermic peak.

-

The onset temperature of the peak is typically reported as the melting point.

-

Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation. This analysis evaluates the shape of the leading edge of the melting peak to calculate the mole percent purity.[6][7]

-

Trustworthiness: This method is self-validating. A pure compound will exhibit a sharp, narrow melting peak.[9] A broad, shallow peak is a direct indication of the presence of impurities or that the material does not meet the criteria for DSC purity analysis, such as being non-crystalline.[4]

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point and Purity Determination using DSC.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a cornerstone of drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[10] A LogP value greater than 0 indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment.[10] For sulfonamides, this property is critical for membrane permeability and reaching target sites. While computational models exist, experimental determination via High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[10][11]

Experimental Protocol: LogP Determination by RP-HPLC

This method correlates the retention time of the analyte on a reverse-phase (non-polar) column with the known LogP values of a set of standards.

-

System Preparation:

-

Use a C18 reverse-phase HPLC column.

-

Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

The analysis is performed isocratically (constant mobile phase composition).

-

-

Calibration:

-

Prepare a set of 5-7 calibration standards with known LogP values that bracket the expected LogP of the analyte.

-

Inject each standard individually and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Construct a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values. The relationship should be linear.

-

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate the log(k') for the analyte.

-

-

LogP Calculation:

-

Using the linear equation from the calibration curve, interpolate the LogP value of the analyte from its measured log(k').

-

Trustworthiness: The validity of this method is confirmed by the linearity of the calibration curve (R² > 0.98). The inclusion of well-characterized standards ensures the accuracy of the interpolated LogP value.

Acidity (pKa)

Expertise & Experience: The acidity (pKa) of a molecule is fundamental to its behavior in biological systems, governing its charge state, solubility, and receptor-binding interactions at different pH values. The predicted pKa of -13.84 is computationally derived and likely refers to the protonation of a sulfonyl oxygen, which is not physiologically relevant.[2][3] The key acidic proton in this molecule is the one on a comparable, non-alkylated sulfonamide (N-H). However, this specific molecule, N-Methyl -N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide, lacks an acidic proton on the nitrogen atom. The structure R-SO₂-N(CH₃)-R' has no proton to donate from the sulfonamide group. Therefore, it is not expected to behave as a typical acidic sulfonamide. The predicted ultra-low pKa may be an artifact of the prediction software or refer to C-H acidity, which is not relevant in an aqueous medium. For the purpose of this guide, we will describe the standard method used to determine the pKa of structurally related acidic sulfonamides, as this is a common requirement for this class of compounds.[12][13]

Experimental Protocol: pKa Determination by LC-PDA

This method leverages the change in a compound's retention time on a reverse-phase HPLC column as a function of mobile phase pH.[12][14]

-

System Preparation:

-

Use a reverse-phase HPLC system with a photodiode array (PDA) detector.[13]

-

Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at different pH values spanning the expected pKa range (e.g., from pH 2.0 to 10.0 in 0.5 pH unit increments).

-

-

Sample Analysis:

-

Inject the analyte (a related, acidic sulfonamide for this example) into the HPLC system using each mobile phase buffer.

-

Record the retention time (k) for each pH value.

-

-

Data Analysis:

-

Plot the measured retention factor (k) against the mobile phase pH.

-

The resulting data will form a sigmoidal curve.

-

Fit the data to the appropriate Henderson-Hasselbalch-derived equation. The inflection point of the curve corresponds to the pKa of the analyte.[12]

-

Trustworthiness: The method's reliability is confirmed by the quality of the sigmoidal fit to the experimental data. The PDA detector can simultaneously verify peak purity at each pH, ensuring that degradation or other phenomena are not affecting the retention time.[14]

Thermal Stability

Expertise & Experience: Thermal stability is a critical parameter for determining a compound's shelf-life, storage conditions, and safety during manufacturing processes that may involve heating.[15] Thermogravimetric Analysis (TGA) is the definitive technique for this measurement. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] A loss of mass indicates decomposition or evaporation.[18]

Experimental Protocol: Decomposition Temperature by TGA

-

Sample Preparation:

-

Place 5-10 mg of the sample into a TGA crucible (typically platinum or ceramic).

-

-

Instrument Setup:

-

Place the crucible onto the TGA's high-precision microbalance.[15]

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.[19]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature.

-

The onset temperature of the major mass loss step is reported as the decomposition temperature. This indicates the temperature at which the material's thermal stability is compromised.[17]

-

The derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[18]

-

Trustworthiness: The protocol's validity is ensured by a stable baseline before the decomposition event and a clear, well-defined mass loss step. The results are highly reproducible if the heating rate and atmosphere are precisely controlled.

Visualization: TGA Experimental Workflow

Caption: Workflow for Thermal Stability Analysis using TGA.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific spectra for this compound are not publicly available, the expected characteristics can be predicted based on its structure.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: A multiplet integrating to 5 protons will appear in the aromatic region (~7.5-8.0 ppm), corresponding to the phenyl group.

-

N-Methyl Protons: A singlet integrating to 3 protons will be present (~2.8-3.2 ppm), corresponding to the -N-CH₃ group.

-

Tetrafluoroethyl Protons: The -CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent -CF₂- group and the proton itself.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Multiple signals will be observed in the ~125-140 ppm range.

-

N-Methyl Carbon: A signal around 30-40 ppm.

-

Tetrafluoroethyl Carbons: Signals for the two carbons will be observed, split into multiplets due to C-F coupling.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

S=O Stretch: Two strong, characteristic absorption bands will be present in the ranges of 1340-1380 cm⁻¹ (asymmetric stretch) and 1150-1190 cm⁻¹ (symmetric stretch) for the sulfonyl group.

-

C-F Stretch: Strong absorptions will be present in the 1000-1200 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observable at m/z = 271.

-

Common fragmentation patterns would include the loss of the tetrafluoroethyl group and cleavage to produce the benzenesulfonyl cation (m/z = 141) and the phenyl cation (m/z = 77).

-

Safety and Handling

This compound is classified as an irritant.[20]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

-

Precautions: Handle only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[20]

Conclusion

This compound is a compound with distinct physicochemical properties defined by its aromatic sulfonamide structure and heavy fluorination. While much of the available data is predictive, this guide establishes the authoritative experimental frameworks required for its definitive characterization. The methodologies for determining melting point, purity, lipophilicity, and thermal stability are robust and essential for any scientist or researcher aiming to utilize this versatile chemical intermediate in a controlled, predictable, and safe manner.

References

-

Sarmini, K., & Kenndler, E. (1999). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

-

This compound. LookChemicals. [Link]

-

Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

-

Melting Point Determination. Stanford Research Systems. [Link]

-

An overview of Thermogravimetric Analysis and of Thermobalances. SETARAM. [Link]

-

Purity Determination by DSC. Creative Biolabs. [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. [Link]

-

Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

-

How Does DSC Measure Melting Point (Tm)? Chemistry For Everyone - YouTube. [Link]

-

DSC purity. Mettler Toledo. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

-

Melting point determination. SSERC. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. The Royal Society of Chemistry. [Link]

Sources

- 1. 31375-11-8,this compound [lookchemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 31375-11-8 [m.chemicalbook.com]

- 4. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. mt.com [mt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. An overview of Thermogravimetric Analysis - SETARAM [setaramsolutions.cn]

- 16. torontech.com [torontech.com]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. synquestlabs.com [synquestlabs.com]

"N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

Introduction

This compound is a fluorinated organic compound featuring a benzenesulfonamide core. The presence of the tetrafluoroethyl group imparts unique electronic properties and potential metabolic stability, making it and its analogs of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structural features.

While specific experimental spectra for this exact molecule are not widely published, this guide provides a comprehensive analysis based on established spectroscopic principles and data from analogous structures. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is intended for researchers and professionals in drug development who require a deep understanding of the molecule's structural and electronic properties as revealed by modern spectroscopic techniques.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount before interpreting its spectra. The key functional groups and atom numbering are outlined below.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct sets of signals corresponding to the aromatic protons, the N-methyl protons, and the single proton on the tetrafluoroethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.90 | Doublet of doublets (dd) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.60 | Triplet (t) | 3H | Ar-H (meta & para) | Less deshielded than ortho protons, with complex coupling. |

| ~ 6.10 | Triplet of triplets (tt) | 1H | -CHF₂ | Strongly deshielded by two adjacent fluorine atoms and coupled to both sets of fluorines. |

| ~ 3.15 | Singlet (s) | 3H | N-CH₃ | Typical range for an N-methyl group on a sulfonamide. |

Causality and Insights:

-

Aromatic Region: The benzenesulfonyl group is strongly electron-withdrawing, causing the ortho protons to appear significantly downfield (~7.90 ppm) compared to the meta and para protons (~7.60 ppm).

-

Tetrafluoroethyl Proton: The single proton on the ethyl chain is attached to a carbon bearing two fluorine atoms (-CHF₂). This proton experiences extreme deshielding, shifting it far downfield to ~6.10 ppm. Its multiplicity will be a triplet of triplets due to coupling to the two geminal fluorine atoms and the two vicinal fluorine atoms. The expected coupling constants would be large (²JHF ≈ 50-55 Hz, ³JHF ≈ 15-20 Hz).

-

N-Methyl Group: The N-methyl protons appear as a sharp singlet around 3.15 ppm, a characteristic region for such a group, shielded relative to the aromatic and fluoroethyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The signals for the carbons bonded to fluorine will show characteristic splitting due to C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to JCF) | Assignment |

|---|---|---|

| ~ 138.0 | Singlet (s) | Ar-C (ipso to SO₂) |

| ~ 134.0 | Singlet (s) | Ar-C (para) |

| ~ 129.5 | Singlet (s) | Ar-C (meta) |

| ~ 128.0 | Singlet (s) | Ar-C (ortho) |

| ~ 118.0 | Triplet (t), ¹JCF ≈ 245 Hz | -CF₂-CHF₂ |

| ~ 110.0 | Triplet (t), ¹JCF ≈ 240 Hz | -CF₂-CHF₂ |

| ~ 35.0 | Singlet (s) | N-CH₃ |

Causality and Insights:

-

C-F Coupling: The most striking feature will be the large one-bond carbon-fluorine coupling constants (¹JCF) for the tetrafluoroethyl carbons, resulting in two distinct triplets. The carbon signals will also exhibit smaller two-bond (²JCF) couplings.

-

Aromatic Carbons: The aromatic carbons will appear in their typical range (120-140 ppm). The ipso-carbon, directly attached to the sulfur, will be the most downfield.

-

Aliphatic Carbon: The N-methyl carbon is expected around 35 ppm, consistent with an sp³ carbon attached to a nitrogen atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the structure of the fluorinated side chain. We expect two distinct fluorine environments.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -115 | Doublet of doublets (dd) | -CF₂- |

| ~ -135 | Doublet of triplets (dt) | -CHF₂ |

Causality and Insights:

-

The two sets of fluorine atoms are chemically non-equivalent and will couple to each other and to the adjacent proton.

-

The -CF₂- signal will appear as a doublet of doublets due to coupling with the adjacent -CHF₂ group (two fluorines) and the single proton.

-

The -CHF₂ signal will appear as a doublet of triplets, coupling to the proton and the two adjacent fluorine atoms.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons (except those coupled to fluorine). A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a specific fluorine pulse program. No external standard is typically needed as the spectrometer is referenced internally.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (N-CH₃) |

| 1585, 1475 | Medium-Weak | Aromatic C=C ring stretch |

| 1350-1320 | Strong | SO₂ asymmetric stretch |

| 1170-1150 | Strong | SO₂ symmetric stretch |

| 1250-1050 | Very Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Causality and Insights:

-

Sulfonyl Group: The most diagnostic peaks will be the two strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. These are typically very intense and sharp.[1]

-

C-F Bonds: The tetrafluoroethyl group will give rise to multiple, very strong absorption bands in the 1250-1050 cm⁻¹ region. This is often the most intense feature in the IR spectrum of a highly fluorinated compound.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretches above 3000 cm⁻¹, the C=C ring stretches around 1600-1450 cm⁻¹, and the out-of-plane bending bands below 900 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the overall structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₉H₉F₄NO₂S

-

Molecular Weight: 271.23 g/mol [2]

-

Exact Mass: 271.0290

-

Molecular Ion (M⁺•): m/z = 271 (Expected to be of low to moderate intensity)

Key Predicted Fragmentation Pathways

Caption: Predicted EI-MS fragmentation of the target molecule.

Causality and Insights:

-

Benzenesulfonyl Cation (m/z 141): A very common and stable fragment in the mass spectra of benzenesulfonamides is the benzenesulfonyl cation ([C₆H₅SO₂]⁺). This is formed by cleavage of the S-N bond.

-

Phenyl Cation (m/z 77): The benzenesulfonyl cation can further lose sulfur dioxide (SO₂) to form the phenyl cation ([C₆H₅]⁺), another characteristic peak.

-

Fluorinated Fragment (m/z 101): Loss of the benzenesulfonyl radical can lead to the nitrogen-containing fragment, which can then lose a methyl radical to give the tetrafluoroethyl cation ([C₂HF₄]⁺) at m/z 101.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction, or a direct insertion probe.

-

GC-MS Method:

-

Inject a dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) into the GC.

-

Use a suitable temperature program to elute the compound from the GC column.

-

The eluent is passed directly into the EI source.

-

-

Ionization: In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The combined application of ¹H, ¹³C, ¹⁹F NMR, IR, and MS provides a self-validating system for comprehensive structural elucidation. The predicted data, rooted in fundamental chemical principles, highlights the characteristic spectral signatures arising from the benzenesulfonyl core, the N-methyl substituent, and particularly the unique tetrafluoroethyl group. These insights are critical for any researcher working with this compound, ensuring accurate identification and quality control in synthetic and developmental workflows.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Echemi. (n.d.). N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide.

- LibreTexts Chemistry. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide (CAS 31375-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide, a fluorinated organic compound with potential applications as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. This document collates available data on its physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and anticipated reactivity. Safety and handling considerations based on analogous chemical structures are also discussed to provide a framework for its safe laboratory use.

Introduction

This compound, identified by the CAS number 31375-11-8, is a member of the sulfonamide family of compounds, which are notable for their presence in a wide array of biologically active molecules. The incorporation of a tetrafluoroethyl group is expected to significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an intriguing building block for medicinal chemistry and materials science. This guide aims to consolidate the current understanding of this compound, offering insights into its chemical nature and potential utility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31375-11-8 | N/A |

| Molecular Formula | C₉H₉F₄NO₂S | N/A |

| Molecular Weight | 271.23 g/mol | N/A |

| Appearance | Liquid or off-white to light yellow powder | [1] |

| Predicted Boiling Point | 288.7 °C at 760 mmHg | [1] |

| Flash Point | 128.4 °C | [1] |

| Predicted Density | 1.4 g/cm³ | [1] |

Synthesis and Purification

A definitive, published synthetic protocol for this compound has not been identified. However, based on established organofluorine and sulfonamide chemistry, two primary synthetic strategies are proposed.

Proposed Synthetic Route 1: Nucleophilic Substitution of a Sulfonyl Fluoride

This approach involves the reaction of a suitable benzenesulfonyl fluoride precursor with N-methylamine. The synthesis of the requisite 1,1,2,2-tetrafluoroethyl-benzenesulfonyl fluoride is a key step.

Diagram: Proposed Synthetic Route 1

Caption: Plausible two-step synthesis of the target compound.

Proposed Synthetic Route 2: Alkylation of N-Methylbenzenesulfonamide

An alternative strategy involves the direct alkylation of N-methylbenzenesulfonamide with a suitable tetrafluoroethylating agent. The reaction of N-sulfonyl-substituted imines with tetrafluoroethylene in the presence of a nickel catalyst provides a potential avenue for this transformation[2].

Diagram: Proposed Synthetic Route 2

Caption: Alternative synthesis via alkylation of N-methylbenzenesulfonamide.

Purification

Purification of the final product would likely involve standard techniques such as extraction, followed by column chromatography on silica gel. Recrystallization could be employed if the product is a solid.

Spectral Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predicted characteristics based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl and aromatic protons, as well as the terminal proton of the tetrafluoroethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Multiplet | 2H | Aromatic protons ortho to SO₂ |

| ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic protons meta and para to SO₂ |

| ~ 6.0 - 6.5 | Triplet of triplets | 1H | -CHF₂ |

| ~ 3.0 - 3.3 | Singlet | 3H | N-CH₃ |

The proton on the difluoromethyl group is expected to show coupling to the adjacent CF₂ group (triplet) and geminal coupling to the two fluorine atoms (triplet).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the two carbons of the tetrafluoroethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | Aromatic C (ipso to SO₂) |

| ~ 128 - 134 | Aromatic CH |

| ~ 110 - 120 (t) | -CF₂- |

| ~ 105 - 115 (t) | -CHF₂ |

| ~ 35 - 40 | N-CH₃ |

The carbons of the tetrafluoroethyl group will appear as triplets due to one-bond coupling with the attached fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing this molecule. The spectrum is expected to show two distinct signals for the two different CF₂ groups.

| Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Assignment |

| ~ -90 to -110 | Triplet | -CF₂-N |

| ~ -130 to -145 | Doublet of triplets | -CHF₂ |

The -CF₂-N signal will be a triplet due to coupling with the adjacent -CHF₂ group. The -CHF₂ signal will be a doublet due to coupling with the geminal proton and a triplet due to coupling with the adjacent -CF₂- group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2950 - 3000 | Medium | Aliphatic C-H stretch (in CHF₂) |

| ~ 1350 - 1380 | Strong | Asymmetric SO₂ stretch |

| ~ 1160 - 1190 | Strong | Symmetric SO₂ stretch |

| ~ 1000 - 1150 | Strong | C-F stretch |

| ~ 900 - 950 | Medium | S-N stretch |

| ~ 700 - 800 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key expected fragments are listed below.

| m/z | Fragment Ion |

| 271 | [M]⁺ (Molecular Ion) |

| 184 | [M - CHF₂CF₂]⁺ |

| 155 | [C₆H₅SO₂]⁺ |

| 141 | [C₆H₅SO]⁺ |

| 103 | [C₂HF₄]⁺ |

| 77 | [C₆H₅]⁺ |

Reactivity and Potential Applications

Reactivity

The chemical reactivity of this compound is dictated by the sulfonamide linkage and the fluorinated alkyl chain.

-

Sulfonamide Group: The sulfonamide nitrogen is relatively non-basic due to the strong electron-withdrawing effect of the sulfonyl and tetrafluoroethyl groups. The S-N bond can be cleaved under harsh reductive or oxidative conditions.

-

Tetrafluoroethyl Group: The C-F bonds are very strong, rendering the fluoroalkyl chain generally inert to many chemical transformations. The presence of the acidic proton on the terminal carbon could potentially be exploited in certain base-mediated reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the sulfonamide group acting as a meta-directing deactivator.

Potential Applications

Given its structure, this compound is primarily of interest as a chemical intermediate .

-

Pharmaceuticals: The benzenesulfonamide moiety is a well-known pharmacophore. The introduction of the tetrafluoroethyl group can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates[3][4].

-

Agrochemicals: Many pesticides and herbicides contain sulfonamide and fluorinated groups. This compound could serve as a building block for novel active ingredients.

-

Materials Science: Fluorinated polymers and surfactants possess unique properties such as high thermal stability and low surface energy. This compound could be a precursor for specialty monomers or additives.

Safety and Handling

No specific material safety data sheet (MSDS) is available for CAS 31375-11-8. The following recommendations are based on the safety profiles of structurally related benzenesulfonamides and fluorinated compounds[5][6].

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing[5].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a compound with significant potential as an intermediate in various fields of chemical synthesis. While detailed experimental data remains scarce, this guide provides a robust theoretical framework for its properties, synthesis, and handling based on established chemical principles and data from analogous compounds. Further research into the synthesis and reactivity of this molecule is warranted to fully explore its utility in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- Synthesis of N-methyl-4-(trifluoromethanesulfonamido)benzenesulfonamide. Molbase. [URL: https://www.molbase.

- Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [URL: https://dergipark.org.tr/en/pub/jcr/issue/57993/704172]

- Preparation method of 1,2,4-trifluoro-benzene. Google Patents. [URL: https://patents.google.

- Synthesis of methylsulphonyl benzene compounds. Google Patents. [URL: https://patents.google.

- Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 110(11), 3629-3633.

- New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. ResearchGate. [URL: https://www.researchgate.net/publication/229302633_New_preparation_of_1122-tetrafluoro-2-trifluoroethenyloxy-ethanesulfonyl_fluoride]

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [URL: https://www.rsc.

- Stenfors, K., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Jios, J. L., et al. (2005). 1H NMR and 13C NMR spectra of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonylbenz[c]azepines. Magnetic Resonance in Chemistry, 43(9), 735-740.

- 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [URL: https://nmr.chem.ucsb.edu/not-so-standard-1d-nmr/19f-nmr/19f-chemical-shifts-and-coupling-constants]

- Vaškevičiūtė, R., et al. (2016). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Drug and Chemical Toxicology, 40(2), 193-201.

- Santos, J. M., et al. (2016). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 48(2), 445-459.

- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v92p0267]

- Ogoshi, S., et al. (2019). Ni(0)-Catalyzed Three-Component Coupling Reaction of Tetrafluoroethylene and N-Sulfonyl-Substituted Imines with Silanes via Aza-Nickelacycles. Organic Letters, 21(5), 1354-1358.

- 31375-11-8,this compound. LookChemicals. [URL: https://www.lookchem.com/N-methyl-N-1-1-2-2-tetrafluoroethyl-benzenesulphonamide-cas-31375-11-8/]

- N-Methylmethanesulfonamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylmethanesulfonamide]

- Process for preparation of trifluoromethanesulfonyl fluoride. Google Patents. [URL: https://patents.google.

- FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-and-a-benzylsulfamide-b-and-b-N-benzyl-N-tert_fig1_258807920]

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318721/]

- SAFETY DATA SHEET: N-Methylbenzenesulfonamide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC127230050]

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39109590/]

- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/doi/10.1021/jasms.8b02812]

- SAFETY DATA SHEET: N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/636304]

- A 13C, 15N and77Se NMR study of some diseleno sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/229302633_New_preparation_of_1122-tetrafluoro-2-trifluoroethenyloxy-ethanesulfonyl_fluoride]

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39109590/]

- FT–IR benzamide ( 1 ). ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-benzamide-1_fig4_262512213]

- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1172827/]

- 19F NMR Chemical Shift Table. Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html]

- Electron ionization mass spectra of alkylated sulfabenzamides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3080356/]

- N-Methyl-N-nitrosotoluene-4-sulphonamide(80-11-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/80-11-5_1HNMR.htm]

- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine. [URL: https://www.enamine.net/chemical-building-blocks/building-block-reagents/fluorinating-reagents/n-benzenesulfonyl-n-fluorobenzenesulfonamide]

- N-Methylbenzenesulfonamide Material Safety Data Sheet. TCI America. [URL: https://www.tcichemicals.com/assets/brochure/9527.pdf]

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [URL: https://www.researchgate.

- N-Methylbenzenesulfonamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78858]

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [URL: https://www.colorado.

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [URL: https://openaccess.ub.uni-muenchen.de/71009/1/Vo-Po-Angew-2020.pdf]

-

Find up-to-date information at | #2022SOT | #ToxExpo. CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/123023/cdc_123023_DS1.pdf]

- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03362k]

- Supporting information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744770/]

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [URL: http://ejournal.upi.edu/index.php/ijost/article/view/13618/8215]

- Ethylene sulfonyl fluoride and its method of preparation. Google Patents. [URL: https://patents.google.

- Ion fragmentation of small molecules in mass spectrometry. SlideShare. [URL: https://www.slideshare.net/sharmasurf/ion-fragmentation-of-small-molecules-in-mass-spectrometry]

- Interpreting Infrared Spectra. Specac Ltd. [URL: https://www.specac.com/en/news/blog/articles/how-to-interpret-an-ir-spectrum]

- Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/21988-05-6.pdf]

- SAFETY DATA SHEET. Santa Cruz Biotechnology.

Sources

- 1. Methanesulfonamide(3144-09-0) 1H NMR [m.chemicalbook.com]

- 2. Ni(0)-Catalyzed Three-Component Coupling Reaction of Tetrafluoroethylene and N-Sulfonyl-Substituted Imines with Silanes via Aza-Nickelacycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

"N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1] Concurrently, the strategic incorporation of fluorinated moieties, such as the tetrafluoroethyl group, is a widely employed strategy to modulate molecular conformation, metabolic stability, and binding affinity. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. Lacking extensive empirical data on this specific molecule, this paper establishes a predictive framework based on foundational principles of physical organic chemistry and data from analogous structures. It further serves as a methodological blueprint for researchers, detailing the requisite experimental and computational workflows for its definitive characterization. We will explore the intricate interplay of steric and electronic factors governing its three-dimensional architecture and discuss the critical importance of this understanding in the rational design of novel therapeutics.

Part I: Predicted Molecular Architecture and Stereoelectronic Features

The structure of this compound merges three key components: an aromatic phenyl ring, a central sulfonamide linker, and a heavily fluorinated N-alkyl substituent. The overall conformation is dictated by the rotational freedom around several key bonds, primarily the S-N bond and the bonds within the N-tetrafluoroethyl fragment.

Core Geometry

Based on extensive crystallographic data of related sulfonamides, the geometry around the central sulfur atom is predicted to be a distorted tetrahedron.[2][3] The O-S-O bond angle is consistently larger than the ideal tetrahedral angle of 109.5°, typically falling in the range of 119-120°, while the N-S-C angle is generally compressed.[2]

The nitrogen atom is expected to be trigonal pyramidal. The degree of pyramidalization, and thus the barrier to nitrogen inversion, is influenced by the electronic nature of its substituents. The strong electron-withdrawing effects of both the benzenesulfonyl and the tetrafluoroethyl groups likely influence the local electronic environment.

The Influence of the Tetrafluoroethyl Group

The 1,1,2,2-tetrafluoroethyl group is a significant conformational determinant. The presence of four fluorine atoms introduces potent stereoelectronic effects:

-

Steric Hindrance: The bulky -CF2-CF2H moiety imposes significant steric constraints, limiting the rotational freedom around the S-N and N-C bonds.

-

Electronic Effects: The highly electronegative fluorine atoms create strong C-F bond dipoles and influence the molecule's overall electrostatic potential. Hyperconjugative interactions, such as those between C-H or C-C sigma bonds and anti-bonding C-F orbitals (σ → σ*CF), can further stabilize specific staggered conformations.[4][5]

The conformational equilibrium of 1,1,2,2-tetrafluoroethane itself is governed by a preference for the anti conformer to minimize steric and dipolar repulsions.[4] This intrinsic preference will strongly influence the orientation of the tetrafluoroethyl group relative to the rest of the molecule.

Predicted Structural Parameters

The following table summarizes predicted bond lengths and angles based on crystallographic data from structurally related sulfonamides and fluoroalkanes.[6] These values serve as a baseline for comparison with empirically determined or computationally refined structures.

| Parameter | Predicted Value Range | Rationale |

| Bond Lengths (Å) | ||

| S=O | 1.43 - 1.45 Å | Typical double bond character in sulfonamides.[6] |

| S-N | 1.60 - 1.64 Å | Single bond, length influenced by substituents.[6] |

| S-C (aryl) | 1.75 - 1.77 Å | Standard S-C single bond length.[6] |

| N-C (methyl) | 1.45 - 1.48 Å | Standard N-C single bond. |

| N-C (fluoroethyl) | 1.46 - 1.49 Å | May be slightly elongated due to steric bulk. |

| C-F | 1.33 - 1.36 Å | Typical C-F bond length in fluoroalkanes. |

| Key Angles (°) ** | ||

| O-S-O | 119 - 121° | Expanded due to repulsion between double bonds.[2] |

| C-S-N | 104 - 108° | Compressed relative to ideal tetrahedral angle. |

| C-N-S | 115 - 120° | Influenced by the steric bulk of substituents. |

| Key Torsion Angle (°) ** | ||

| C(aryl)-S-N-C(ethyl) | ± 60° to ± 90° | Defines the overall molecular shape; a perpendicular arrangement is common to minimize steric clash.[7] |

Part II: A Methodological Workflow for Empirical and Computational Characterization

The definitive elucidation of the molecule's structure requires an integrated approach combining synthesis, single-crystal X-ray crystallography, NMR spectroscopy, and computational modeling. This section provides the standard, field-proven protocols for this workflow.

A. Synthesis and Crystallization

The first and often most critical step is the synthesis of high-purity material and the growth of diffraction-quality single crystals.[1]

Figure 1: Workflow for Synthesis and Crystallization.

Experimental Protocol: Synthesis and Crystallization

-

Reactant Preparation: In an inert atmosphere flask, dissolve N-methyl-1,1,2,2-tetrafluoroethylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C.

-

Reaction: Add a solution of benzenesulfonyl chloride (1.1 eq.) in the same solvent dropwise to the cooled amine solution.

-

Progression: Allow the mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[8]

-

Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

-

Crystallization: Grow single crystals by dissolving the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes) and allowing for slow evaporation at room temperature.[1]

B. Single-Crystal X-ray Crystallography

This technique provides an unambiguous, high-resolution three-dimensional map of the molecule in the solid state.[1]

Figure 2: The X-ray Crystallography Workflow.

Experimental Protocol: Crystallographic Analysis

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[9]

-

Data Collection: Place the crystal in a diffractometer. Collect diffraction data, typically using a copper or molybdenum X-ray source, by rotating the crystal in the X-ray beam.[9]

-

Data Processing: Integrate the raw diffraction intensities and apply corrections for factors like absorption and crystal decay.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data to achieve the best fit, resulting in a final, validated structural model.[9]

C. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier method for determining molecular structure and conformation in the solution phase, providing data that is often more biologically relevant than solid-state structures.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

Standard Spectra: Acquire standard 1D spectra:

-

¹H NMR: To identify proton environments and coupling patterns. The proton on the tetrafluoroethyl group will be a key reporter.

-

¹³C NMR: To identify all unique carbon atoms.[10]

-

¹⁹F NMR: Crucial for observing the fluorine environments. The chemical shifts and H-F/C-F coupling constants are highly sensitive to the local conformation.

-

-

2D NMR for Connectivity: Run correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to unambiguously assign all proton and carbon signals.

-

Conformational Analysis (NOESY/ROESY): Acquire a 2D Nuclear Overhauser Effect (NOE) spectrum. NOE cross-peaks appear between protons that are close in space (< 5 Å), regardless of their bonding connectivity. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the preferred solution-state conformation.

D. Computational Modeling

In silico methods are essential for exploring the entire conformational energy landscape and rationalizing experimental findings.

Figure 3: Synergy Between Experimental and Computational Methods.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure: Build a 3D model of the molecule.

-

Conformational Search: Perform a systematic or stochastic search of the key rotatable bonds (C(aryl)-S, S-N, N-C, and C-C) using a computationally inexpensive method like molecular mechanics to identify low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[11]

-

Frequency Calculation: Perform a vibrational frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis: Analyze the relative energies of the stable conformers to determine the predicted global minimum and the population of other low-energy states. Calculate the rotational energy barriers between conformers.

-

Validation: Compare the calculated lowest-energy structure with experimental data. For example, distances from the DFT model should be consistent with observed NOEs from NMR.

Part III: Analysis of Conformational Drivers and Implications

The three-dimensional shape of this compound is a delicate balance of competing forces. Understanding these drivers is critical, as the molecule's conformation is a primary determinant of its biological activity.[12][13]

Figure 4: Key Forces Dictating Molecular Conformation.

The most significant conformational question is the torsion angle around the S-N bond. In many bioactive sulfonamides, this bond adopts a conformation where the nitrogen substituent is roughly perpendicular to the plane of the C-S-C atoms to minimize steric clash with the sulfonyl oxygens.[7] The large tetrafluoroethyl group would strongly favor such an arrangement.

Within the tetrafluoroethyl group itself, a staggered conformation that places the bulky -CF2H group anti to the large benzenesulfonyl group is the likely preference. This minimizes both steric repulsion and unfavorable dipole-dipole interactions. The final conformation will therefore be the one that best accommodates the steric demands of the N-substituents while optimizing stabilizing electronic interactions.

Conclusion

This compound is a molecule whose structure is defined by the powerful electronic and steric properties of its constituent parts. While its precise conformation awaits empirical determination, this guide has established a robust predictive and methodological framework for its analysis. The geometry is expected to feature a distorted tetrahedral sulfur center and a conformation around the S-N bond that is governed by the immense steric and electronic influence of the tetrafluoroethyl group. The integrated workflow of synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling presented herein represents the gold standard for the complete characterization of such molecules. A thorough understanding of this molecule's conformational preferences is not merely an academic exercise; it is a prerequisite for understanding its potential interactions with biological targets and for the rational design of next-generation sulfonamide-based therapeutics.

References

- Benchchem. (n.d.). Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.

- Benchchem. (n.d.). X-ray crystallographic analysis of sulfonamides from 3-Isopropylbenzenesulfonyl chloride.

- Various Authors. (2025). Sulfonamide-related conformational effects and their importance in structure-based design. ResearchGate.

- MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.

- Nasr, T., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- Various Authors. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.

- Various Authors. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. NIH.

- Various Authors. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- K, V., & N C, P. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN Electronic Journal.

- Various Authors. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Langmuir.

- Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry.

- Cormanich, R. A., et al. (n.d.). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC.

- Linclau, B., et al. (2010). The C–F bond as a conformational tool in organic and biological chemistry. PMC.

- Various Authors. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH.

- Georgy, M., et al. (n.d.). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. NIH.

- Pozdniakova, S., et al. (n.d.). Correlation between biological activity and conformational dynamics properties of tetra- and pentapeptides derived from fetoplacental proteins. PubMed.

- Khan, I. U., et al. (n.d.). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Correlation between biological activity and conformational dynamics properties of tetra- and pentapeptides derived from fetoplacental proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Reactivity-and-Application-of-the-1,1,2,2-Tetrafluoroethyl-Group-in-Sulfonamide-Chemistry